molecular formula C18H18N6O4 B2893250 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 951547-31-2

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2893250
CAS No.: 951547-31-2
M. Wt: 382.38
InChI Key: VQNIQYDMLAPBAT-UHFFFAOYSA-N
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Description

This compound belongs to the class of urea derivatives incorporating a benzodioxole moiety and a tetrazole ring. The ethoxyphenyl substituent at the tetrazole nitrogen introduces steric and electronic effects that modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-2-26-14-6-4-13(5-7-14)24-17(21-22-23-24)10-19-18(25)20-12-3-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNIQYDMLAPBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the ethoxyphenyl-tetrazole intermediate: This involves the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the ethoxyphenyl-tetrazole intermediate using a suitable coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of nitro groups would yield amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

  • 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (BB96931)
    This analog replaces the ethoxyphenyl group with a fluorophenyl substituent. Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve binding affinity to hydrophobic pockets in target proteins. The molecular weight (356.31 g/mol) and SMILES structure (O=C(Nc1ccc2c(c1)OCO2)NCc1nnnn1c1ccc(cc1)F) indicate similarities in backbone structure but differences in polarity .

  • 1-(2H-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)phenyl urea derivatives These compounds (described in ) replace the tetrazole-methyl group with a trifluoromethylphenyl moiety. Melting points for these analogs range from 180–220°C, suggesting higher crystallinity compared to the ethoxyphenyl-tetrazole derivative .

Variations in the Benzodioxole Substituent

  • 3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methylphenyl)urea This compound (CAS: 955257-82-6) replaces the tetrazole group with a pyrrolidinone ring. The absence of the tetrazole reduces hydrogen-bonding capacity but introduces a carbonyl group, which may alter electronic interactions with biological targets. Such structural changes are critical in optimizing pharmacokinetic profiles .

Tetrazole-Thioacetyl Hybrids

  • The thioacetyl group increases resistance to enzymatic degradation, a feature that could be leveraged in the design of the target compound’s derivatives .

Key Comparative Data

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference ID
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}urea 4-ethoxyphenyl, benzodioxole ~370 (estimated) High lipophilicity, tetrazole bioisostere [5, 12]
BB96931 (4-fluorophenyl analog) 4-fluorophenyl 356.31 Enhanced metabolic stability [5]
1-(2H-1,3-benzodioxol-5-yl)-3-(trifluoromethylphenyl)urea Trifluoromethylphenyl ~330–350 High crystallinity (mp 180–220°C) [4]
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-methylphenyl)urea Pyrrolidinone, 4-methylphenyl 423.43 Reduced hydrogen-bonding capacity [12]

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic derivative that incorporates both benzodioxole and tetrazole moieties. This combination has been explored for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural attributes of this compound suggest diverse interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C19H22N6O4C_{19}H_{22}N_{6}O_{4} with a molecular weight of approximately 398.42 g/mol. The presence of the benzodioxole and tetrazole rings contributes to its pharmacological properties.

The biological activity of tetrazole derivatives has been linked to their ability to form hydrogen bonds due to the electron-deficient nature of the tetrazole ring. This property enhances their interaction with various biological targets, including enzymes and receptors involved in microbial resistance and cancer proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar tetrazole-based compounds. For instance, derivatives containing the tetrazole ring have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds typically range from 0.25 to 16 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus2
Compound BE. coli8
Compound CC. albicans16
Tested CompoundS. pneumoniae4

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structures have shown promising results in anticancer assays. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for tumor growth and survival. For example, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways .

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of a related tetrazole compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced significant cell death at concentrations as low as 10 µM after 24 hours of exposure, suggesting its potential as a therapeutic agent in cancer treatment .

Toxicological Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are necessary to fully elucidate its safety and efficacy in vivo. Evaluations using animal models will provide insights into potential side effects and metabolic pathways .

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